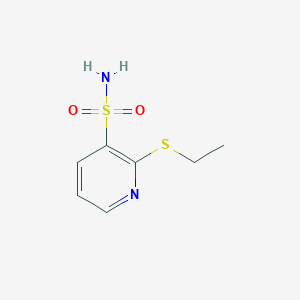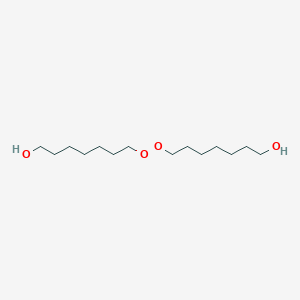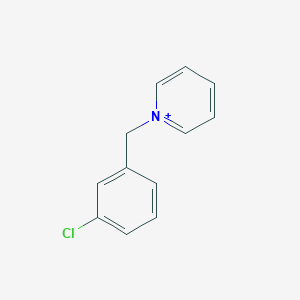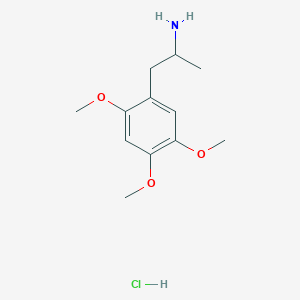
N-isopropyl-N'-(2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-N'-(2-phenylethyl)urea, also known as IPPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. IPPE is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 206.3 g/mol. In
Wirkmechanismus
The mechanism of action of N-isopropyl-N'-(2-phenylethyl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes such as acetylcholinesterase or by disrupting cellular membranes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit acetylcholinesterase activity, which could potentially lead to improved cognitive function. In addition, this compound has been shown to have herbicidal activity against various weeds.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-isopropyl-N'-(2-phenylethyl)urea in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.
Zukünftige Richtungen
There are several future directions for the study of N-isopropyl-N'-(2-phenylethyl)urea. One direction is to further investigate its potential applications in medicine, particularly in the treatment of Alzheimer's disease. Another direction is to explore its potential as a herbicide for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in materials science.
Synthesemethoden
N-isopropyl-N'-(2-phenylethyl)urea can be synthesized by reacting isopropylamine and 2-phenylethyl isocyanate in a solvent such as dichloromethane. The reaction occurs at room temperature and yields this compound as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-N'-(2-phenylethyl)urea has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In agriculture, this compound has been shown to have herbicidal activity against various weeds. In materials science, this compound has been studied as a potential precursor for the synthesis of polyurethane foams.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-(2-phenylethyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C12H18N2O/c1-10(2)14-12(15)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
PSAWVIDTLZCUIF-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)NCCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)NC(=O)NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)








![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)
